Cas no 1803708-37-3 (1,2-Dibromo-4,6-difluoro-3-ethylbenzene)

1,2-ジブロモ-4,6-ジフルオロ-3-エチルベンゼンは、臭素とフッ素が導入された芳香族化合物です。この化合物は、ベンゼン環にブロモ基とフッ素基が選択的に配置されているため、高い反応性と特異的な電子特性を示します。特に、有機合成中間体として有用で、医薬品や農薬、機能性材料の合成に応用可能です。ブロモ基は求核置換反応に、フッ素基は電子吸引効果により分子の極性を調整するため、多様な誘導体合成が可能です。さらに、エチル基の導入により溶解性や結晶性が調整され、取り扱い性が向上しています。これらの特性から、精密有機合成や材料科学分野での利用が期待されます。

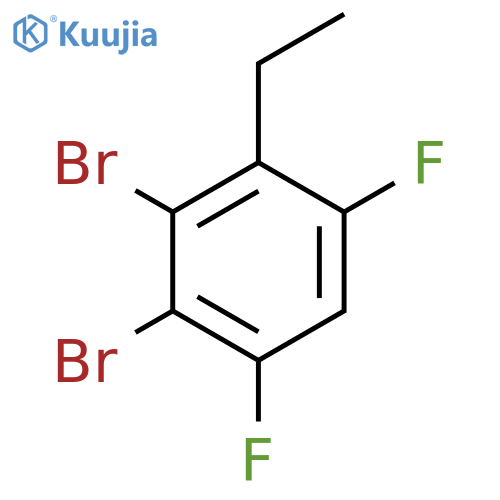

1803708-37-3 structure

商品名:1,2-Dibromo-4,6-difluoro-3-ethylbenzene

CAS番号:1803708-37-3

MF:C8H6Br2F2

メガワット:299.938047885895

CID:4977801

1,2-Dibromo-4,6-difluoro-3-ethylbenzene 化学的及び物理的性質

名前と識別子

-

- 1,2-Dibromo-4,6-difluoro-3-ethylbenzene

-

- インチ: 1S/C8H6Br2F2/c1-2-4-5(11)3-6(12)8(10)7(4)9/h3H,2H2,1H3

- InChIKey: SAHWIZODUFUOMU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=C(C=1CC)F)F)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 154

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 0

1,2-Dibromo-4,6-difluoro-3-ethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015793-500mg |

1,2-Dibromo-4,6-difluoro-3-ethylbenzene |

1803708-37-3 | 97% | 500mg |

798.70 USD | 2021-06-25 | |

| Alichem | A013015793-1g |

1,2-Dibromo-4,6-difluoro-3-ethylbenzene |

1803708-37-3 | 97% | 1g |

1,504.90 USD | 2021-06-25 | |

| Alichem | A013015793-250mg |

1,2-Dibromo-4,6-difluoro-3-ethylbenzene |

1803708-37-3 | 97% | 250mg |

504.00 USD | 2021-06-25 |

1,2-Dibromo-4,6-difluoro-3-ethylbenzene 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

1803708-37-3 (1,2-Dibromo-4,6-difluoro-3-ethylbenzene) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量